molecular formula C8H12O2 B14058299 1-Methylcyclopropyl methacrylate

1-Methylcyclopropyl methacrylate

Cat. No.: B14058299
M. Wt: 140.18 g/mol
InChI Key: NJCGLCYUCSWEOK-UHFFFAOYSA-N
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Description

1-Methylcyclopropyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a cyclopropyl group attached to the methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopropyl methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with 1-methylcyclopropanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form high molecular weight polymers, which are useful in the production of plastics and resins.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.

    Substitution Reactions: It can undergo substitution reactions, where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Addition Reactions: Reagents like amines or alcohols are used, often in the presence of a base to neutralize the by-products.

    Substitution Reactions: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

    Polymers: High molecular weight polymers with applications in coatings, adhesives, and sealants.

    Adducts: Compounds formed by the addition of nucleophiles, which can be further functionalized for specific applications.

Scientific Research Applications

1-Methylcyclopropyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.

    Materials Science: The compound is employed in the development of advanced materials, such as high-performance coatings and adhesives.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.

    Industrial Applications: The compound is used in the production of resins, plastics, and other materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of 1-methylcyclopropyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties, such as high strength and durability, making them suitable for various applications.

Comparison with Similar Compounds

    Methyl Methacrylate: A widely used methacrylate ester with similar polymerization properties but different mechanical characteristics.

    Ethyl Methacrylate: Another methacrylate ester with distinct properties, often used in dental materials and coatings.

    Butyl Methacrylate: Known for its flexibility and impact resistance, used in the production of flexible plastics and coatings.

Uniqueness of 1-Methylcyclopropyl Methacrylate: this compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making them suitable for specialized applications where conventional methacrylates may not perform as well.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1-methylcyclopropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O2/c1-6(2)7(9)10-8(3)4-5-8/h1,4-5H2,2-3H3

InChI Key

NJCGLCYUCSWEOK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CC1)C

Origin of Product

United States

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